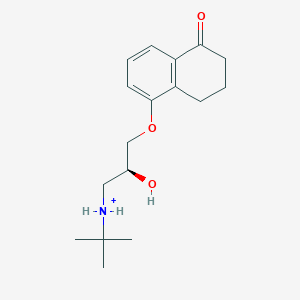
Levobunolol(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levobunolol(1+) is an organic cation obtained by protonation of the secondary amino function of levobunolol. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a levobunolol.
Aplicaciones Científicas De Investigación
Vasodilatory Mechanism
Levobunolol demonstrates vasodilatory effects on vascular smooth muscle cells. Research indicates that it relaxes pre-contracted rabbit ciliary artery rings through mechanisms involving the blockade of calcium entry and changes in calcium sensitivity of vascular smooth muscle cells (Dong et al., 2007).
Analytical Detection
An electrochemical reduction and stripping voltammetric method has been developed for trace quantitation of levobunolol in various mediums. This method is particularly useful for detecting levobunolol in human serum and pharmaceutical formulations, offering precise and rapid analysis without the need for extraction (Ghoneim et al., 2014).
Encapsulation in Microparticles
Levobunolol has been successfully encapsulated in poly (ε-caprolactone) microparticles using a double emulsion solvent evaporation technique. This method aims to enhance the drug's application to the eye, providing controlled release characteristics suitable for anti-glaucomatous treatment (Karataş et al., 2009).
Metabolic Pathways
Recent studies have focused on the ocular and liver metabolism of levobunolol, highlighting the formation of various metabolites, including the active metabolite dihydrolevobunolol. This research offers insights into the drug's metabolism via non-cytochrome P450 pathways, which are not well-documented for many ocular medications (Argikar et al., 2016).
In-situ Gel Development
Research on the development of Levobunolol HCl in-situ gels has been conducted with the goal of enhancing glaucoma treatment. These gels are designed to increase contact time with the eye, achieve controlled release, and improve therapeutic efficacy (Pandey, 2010).
Incorporation into Contact Lenses
Eudragit-based nanoparticles of levobunolol have been formulated and incorporated into contact lenses. This innovative approach aims to provide sustained ocular delivery of levobunolol at therapeutic levels, potentially enhancing treatment efficiency for glaucoma (Kumar et al., 2020).
Propiedades
Nombre del producto |
Levobunolol(1+) |
|---|---|
Fórmula molecular |
C17H26NO3+ |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/p+1/t12-/m0/s1 |
Clave InChI |
IXHBTMCLRNMKHZ-LBPRGKRZSA-O |
SMILES isomérico |
CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O |
SMILES canónico |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



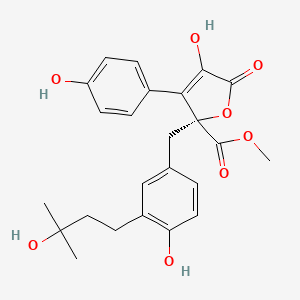
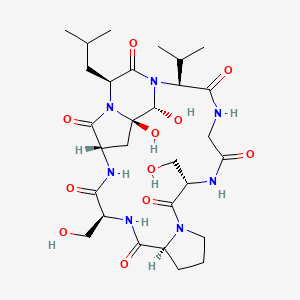
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
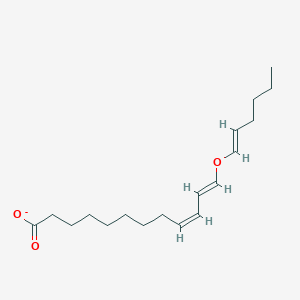


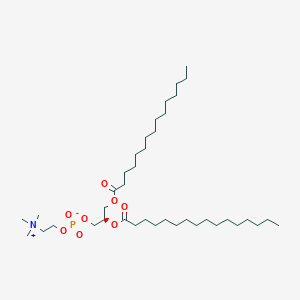
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
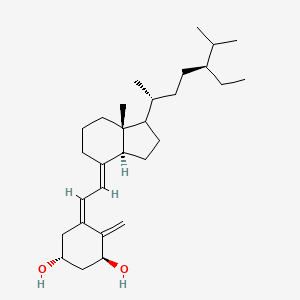
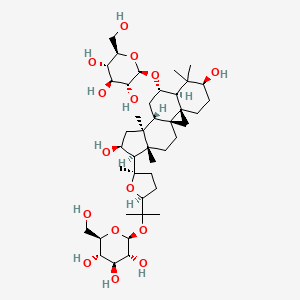
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)


